Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate
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Overview
Description
Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a tert-butylbenzoyl group, and two ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common approach is the acylation of a thiophene derivative with 4-tert-butylbenzoyl chloride, followed by esterification with diethyl malonate. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, such as transesterification.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.
Substitution: Acid or base catalysts for transesterification reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: New ester compounds depending on the nucleophile used.
Scientific Research Applications
Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound’s thiophene ring and ester functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-((4-tert-butylbenzoyl)amino)-4-cyano-3-methyl-2-thiophenecarboxylate: Similar structure with a cyano group instead of a second ester.
Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2-thiophenecarboxylate: Lacks one ester group.
Uniqueness
Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is unique due to its dual ester functionalities, which provide additional sites for chemical modification and potential interactions in biological systems. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
diethyl 5-[(4-tert-butylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-7-27-20(25)16-13(3)17(21(26)28-8-2)29-19(16)23-18(24)14-9-11-15(12-10-14)22(4,5)6/h9-12H,7-8H2,1-6H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJWGKPOTKLYGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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